Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate
Description
Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate (CAS: 439095-25-7) is a carbamate derivative characterized by a phenylsulfonyl group and a branched alkyl chain. Its molecular formula is C₁₈H₂₁NO₄S, with a molecular weight of 347.44 g/mol . Its structure features a sulfonyl group, which enhances stability and influences reactivity, and a benzyl carbamate moiety, commonly employed as a protecting group in organic synthesis .
Properties
IUPAC Name |
benzyl N-[1-(benzenesulfonyl)-2-methylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14(2)17(24(21,22)16-11-7-4-8-12-16)19-18(20)23-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYGRFHGTQAQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC(=O)OCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395856 | |
| Record name | Benzyl [1-(benzenesulfonyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-25-7 | |
| Record name | Benzyl [1-(benzenesulfonyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate typically involves the reaction of benzyl chloroformate with N-[2-methyl-1-(phenylsulfonyl)propyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbamate moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate moiety can inhibit enzymes by carbamylating active site residues, thereby affecting enzyme activity. Additionally, the phenylsulfonyl group may interact with cellular proteins, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate (CAS: sc-326221)
- Molecular Formula: C₂₁H₂₅NO₄S
- Molecular Weight : ~391.5 g/mol
- Structural Differences : The cyclohexyl group replaces the 2-methylpropyl chain in the target compound, introducing steric bulk and altering hydrophobicity. This substitution may reduce conformational flexibility compared to the branched alkyl chain in the parent molecule .
(S)-Benzyl (2-methyl-1-(4-(pyridin-2-yl)-[2,4'-bithiazol]-2'-yl)propyl)carbamate
- Molecular Formula : C₂₃H₂₂N₄O₂S₂
- Molecular Weight : 450.58 g/mol
- Structural Differences: Incorporates a bithiazole-pyridine heterocyclic system instead of the phenylsulfonyl group.
- Synthesis : Achieved via Suzuki-Miyaura cross-coupling (87% yield) using Pd(OAc)₂ and bis(pinacolato)diboron, highlighting divergent synthetic pathways compared to the target compound’s sulfonylation routes .
3-Iodo-2-propynyl benzyl carbamate (IP Benzyl C)
- Molecular Formula: C₁₁H₁₀INO₂S
- Molecular Weight : ~323.17 g/mol
- Structural Differences : The iodoalkynyl group (-C≡C-I) replaces the phenylsulfonyl-propyl chain, conferring biocidal properties. This compound is part of a class of marine antifouling agents, often combined with tributyltin compounds .
- Applications : Used in marine paints for its synergistic antifungal and anti-algal activity, contrasting with the research-oriented role of the target compound .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Carbamates
Key Observations:
- In contrast, iodoalkynyl derivatives (e.g., IP Benzyl C) prioritize electrophilic reactivity for biocidal activity .
- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of a propylamine precursor, whereas bithiazole-containing analogs require cross-coupling methodologies .
- Biological Relevance : IP Benzyl C exhibits explicit biocidal functionality, while the target compound’s role remains exploratory, possibly as a protease inhibitor or protecting group .
Research and Industrial Implications
- This compound : Its structural simplicity and stability make it a candidate for probing sulfonyl group interactions in enzyme inhibition or polymer chemistry.
- Comparative Advantages: Unlike iodinated analogs, it lacks environmental toxicity concerns associated with organotin compounds, aligning with green chemistry trends .
- Limitations : Absence of detailed toxicological or ecological data limits its commercial scalability compared to well-characterized biocides like IP Benzyl C .
Biological Activity
Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate is a synthetic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₁NO₄S
- Molecular Weight : 347.43 g/mol
- Functional Groups : Carbamate (-NHCOO-) and phenylsulfonyl group
The unique structural features of this compound contribute to its biological activity, particularly its interactions with enzymes and cellular pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its ability to inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may disrupt cellular processes essential for cancer cell survival:
- Mechanism of Action : The carbamate moiety may inhibit specific enzymes by carbamylating active site residues, while the phenylsulfonyl group could interact with proteins involved in critical cellular functions, potentially leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common pathogens, demonstrating significant inhibition rates comparable to standard antibiotics. The specific mechanisms involved in bacterial cell wall synthesis disruption were highlighted.
- Anticancer Mechanisms : In vitro studies on cancer cell lines (e.g., MCF-7, A549) showed that treatment with this compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes critical for cellular metabolism, which may alter signaling pathways and lead to cell death.
- Cellular Signaling Modulation : The phenylsulfonyl group may interfere with key protein interactions within the cell, affecting processes such as proliferation and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzyl N-(2-methylpropyl)-carbamate | C₁₈H₂₃NO₂ | Lacks phenylsulfonyl group |
| Benzyl N-(phenylethyl)-carbamate | C₁₉H₂₃NO₂ | Different alkane chain length |
| Benzyl N-(4-sulfophenethyl)-carbamate | C₂₁H₂₅NNaO₄S | Contains sulfonate instead of sulfonamide |
This table illustrates the unique characteristics of this compound compared to other related compounds, emphasizing its distinctive biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
